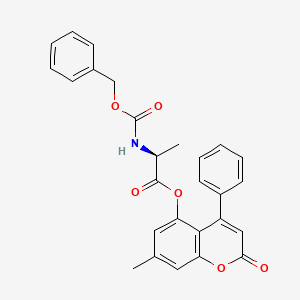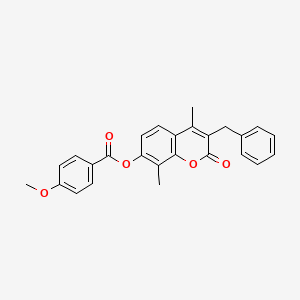![molecular formula C26H24N4O4S B11150498 {4-[(4-Methoxyphenyl)sulfonyl]piperazino}[2-(2-pyridyl)-4-quinolyl]methanone](/img/structure/B11150498.png)
{4-[(4-Methoxyphenyl)sulfonyl]piperazino}[2-(2-pyridyl)-4-quinolyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[(4-Methoxyphenyl)sulfonyl]piperazino}[2-(2-pyridyl)-4-quinolyl]methanone is a complex organic compound that features a combination of piperazine, pyridine, and quinoline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Methoxyphenyl)sulfonyl]piperazino}[2-(2-pyridyl)-4-quinolyl]methanone typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly through the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
{4-[(4-Methoxyphenyl)sulfonyl]piperazino}[2-(2-pyridyl)-4-quinolyl]methanone can undergo various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The quinoline moiety can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group would yield phenol derivatives, while reduction of the quinoline moiety would produce dihydroquinoline derivatives.
科学的研究の応用
{4-[(4-Methoxyphenyl)sulfonyl]piperazino}[2-(2-pyridyl)-4-quinolyl]methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of {4-[(4-Methoxyphenyl)sulfonyl]piperazino}[2-(2-pyridyl)-4-quinolyl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The piperazine and quinoline moieties are particularly important for its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- {4-[(4-Methoxyphenyl)sulfonyl]piperazino}(4-methylphenyl)methanone
- 2-{4-[(4-methylphenyl)sulfonyl]piperazino}-1-morpholino-1-ethanone
Uniqueness
{4-[(4-Methoxyphenyl)sulfonyl]piperazino}[2-(2-pyridyl)-4-quinolyl]methanone is unique due to the presence of both pyridine and quinoline moieties, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific binding interactions and reactivity profiles.
特性
分子式 |
C26H24N4O4S |
|---|---|
分子量 |
488.6 g/mol |
IUPAC名 |
[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-(2-pyridin-2-ylquinolin-4-yl)methanone |
InChI |
InChI=1S/C26H24N4O4S/c1-34-19-9-11-20(12-10-19)35(32,33)30-16-14-29(15-17-30)26(31)22-18-25(24-8-4-5-13-27-24)28-23-7-3-2-6-21(22)23/h2-13,18H,14-17H2,1H3 |
InChIキー |
ONSQESSSBJAXAI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-({[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid](/img/structure/B11150423.png)
![2-(2-Amino-5-phenyl-4-pyrimidinyl)-5-[(4-vinylbenzyl)oxy]phenol](/img/structure/B11150427.png)

![N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methylbenzamide](/img/structure/B11150444.png)
![3-(4-biphenylyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11150446.png)
![3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11150447.png)
![4-({[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B11150450.png)
![(2S)-{[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}(phenyl)ethanoic acid](/img/structure/B11150458.png)
![3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-phenylalaninate](/img/structure/B11150471.png)
![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11150483.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide](/img/structure/B11150486.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide](/img/structure/B11150487.png)
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide](/img/structure/B11150491.png)

